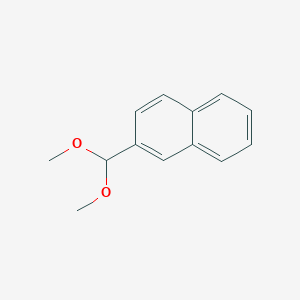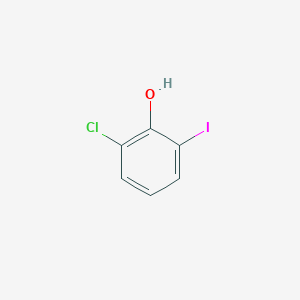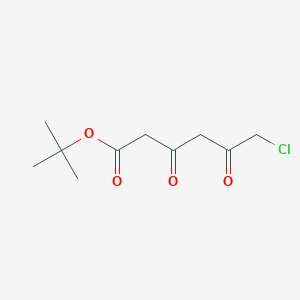
tert-Butyl 6-chloro-3,5-dioxohexanoate
Vue d'ensemble
Description
“tert-Butyl 6-chloro-3,5-dioxohexanoate” is a chemical compound with the CAS Number: 276249-18-4 . It has a molecular weight of 234.68 and its IUPAC name is tert-butyl 6-chloro-3,5-dioxohexanoate . It is used in the synthesis of statins or HMG-CoA reductase inhibitors .
Synthesis Analysis
The enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate has been reported to be highly efficient with a mutant alcohol dehydrogenase of Lactobacillus kefir . The process involves the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in the biotechnological production of (3R,5S)‐CDHH, which is catalyzed from tert‐butyl (S)‐6‐chloro‐5‐hydroxy‐3‐oxohexanoate ((S)‐CHOH) by a carbonyl reductase .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.68 . It is stored at room temperature .Applications De Recherche Scientifique
Cholesterol-Lowering Compound Synthesis
Tert-Butyl 6-chloro-3,5-dioxohexanoate has been utilized in the synthesis of statine side chain building blocks. A notable application includes its role in the total synthesis of the cholesterol-lowering natural compound solistatin. This synthesis involves the enzymatic reduction of 6-substituted dioxohexanoates, including tert-butyl 6-chloro-3,5-dioxohexanoate, using alcohol dehydrogenase from Lactobacillus brevis (Rieder et al., 2017) (Rieder et al., 2017).
Biocatalytic Synthesis of Statin Precursors
This compound is a key intermediate in synthesizing atorvastatin and rosuvastatin. The biocatalytic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate and its derivatives has been explored using carbonyl reductase from Rhodosporidium toruloides. This process facilitates the production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, crucial for statin synthesis (Liu et al., 2018) (Liu et al., 2018).
Enzymatic Reduction for Chiral Building Blocks
The compound has been subjected to a highly stereoselective chemoenzymatic synthesis. This process yields all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, providing versatile 1,3-diol building blocks for various chemical syntheses (Wolberg et al., 2001) (Wolberg et al., 2001).
Asymmetric Synthesis in Biotechnology
Tert-butyl 6-chloro-3,5-dioxohexanoate plays a role in asymmetric synthesis using microorganisms like Lactobacillus kefir. It enables the production of chiral compounds with high diastereomeric excess, which are essential in pharmaceutical synthesis (Amidjojo et al., 2005) (Amidjojo et al., 2005).
Enhancing Catalytic Efficiency
Research has focused on improving the catalytic efficiency of enzymes like carbonyl reductase in the bioproduction of derivatives of tert-butyl 6-chloro-3,5-dioxohexanoate. Mutagenesis techniques have been employed to increase the yield and selectivity of these biocatalytic processes, optimizing them for industrial applications (Liu et al., 2017) (Liu et al., 2017).
Enzymatic Stability and Biotransformation
Studies have also delved into the enzymatic stability and biotransformation of tert-butyl 6-chloro-3,5-dioxohexanoate, exploring strategies to enhance the efficiency and yield of these processes in the context of pharmaceutical synthesis (He et al., 2015) (He et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 6-chloro-3,5-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYSBGCKDNJMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439647 | |
| Record name | tert-Butyl 6-chloro-3,5-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-chloro-3,5-dioxohexanoate | |
CAS RN |
276249-18-4 | |
| Record name | tert-Butyl 6-chloro-3,5-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



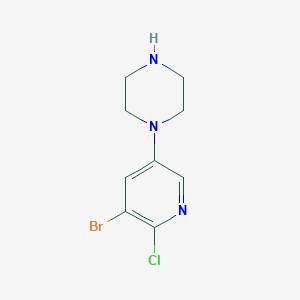
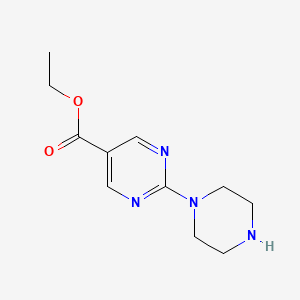
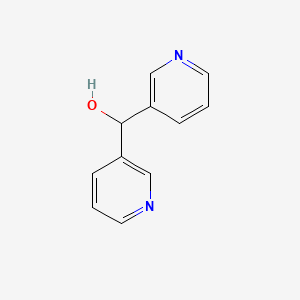
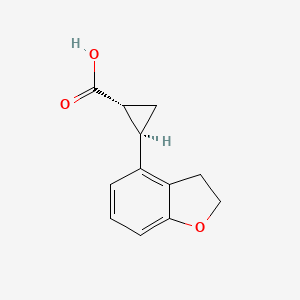
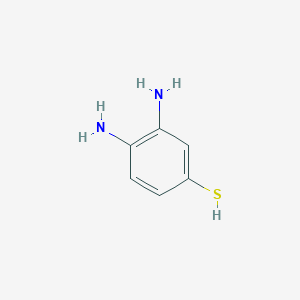
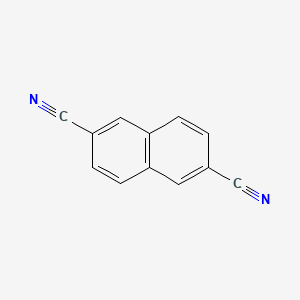
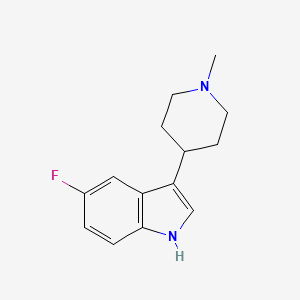
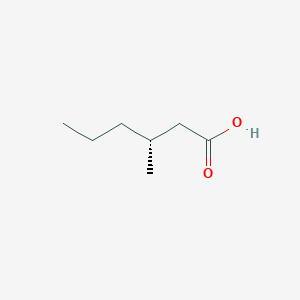
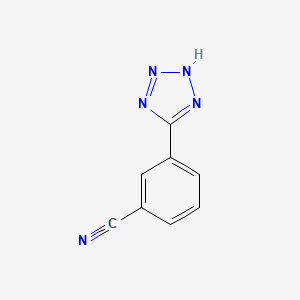
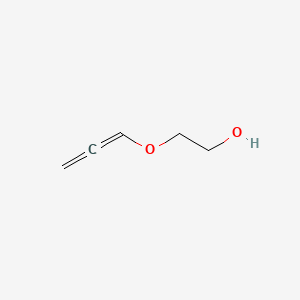

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)
